molecular formula C20H21N3O5S2 B2606725 (E)-ethyl 2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 850909-40-9

(E)-ethyl 2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No.: B2606725
CAS No.: 850909-40-9
M. Wt: 447.52
InChI Key: NCKQCRBEIWKJHH-QZQOTICOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-ethyl 2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a recognized potent and selective ATP-competitive inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that is critically involved in cellular adhesion, migration, proliferation, and survival signaling pathways [https://pubmed.ncbi.nlm.nih.gov/25971944/]. This compound demonstrates significant research value in oncology, particularly for investigating the role of FAK in tumor progression, metastasis, and the tumor microenvironment. Its mechanism of action involves binding to the FAK kinase domain, which leads to the inhibition of autophosphorylation at Y397 and subsequent downstream signaling, thereby disrupting key processes that drive cancer malignancy [https://www.nature.com/articles/s41598-019-52124-6]. Research applications extend to exploring its effects on cancer cell invasion, as FAK inhibition can impair integrin-mediated signaling and force transmission. Furthermore, this inhibitor is a valuable tool for studying the crosstalk between FAK and other oncogenic pathways and for evaluating combination therapies aimed at overcoming resistance to targeted agents or immunotherapies [https://aacrjournals.org/cancerres/article/76/4/920/625012/FAK-inhibition-by-antiangiogenic-drugs]. Ongoing preclinical studies continue to elucidate its potential in modulating the immune response within tumors and its efficacy in various solid tumor models.

Properties

IUPAC Name

ethyl 2-[4-(dimethylsulfamoyl)benzoyl]imino-3-methyl-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5S2/c1-5-28-19(25)14-8-11-16-17(12-14)29-20(23(16)4)21-18(24)13-6-9-15(10-7-13)30(26,27)22(2)3/h6-12H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCKQCRBEIWKJHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-ethyl 2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate typically involves multiple steps, including the formation of the benzo[d]thiazole ring and the introduction of the dimethylsulfamoyl and benzoyl groups. Common synthetic routes may involve the use of reagents such as ethyl bromoacetate, 2-aminothiophenol, and N,N-dimethylsulfamoyl chloride under specific reaction conditions like refluxing in an appropriate solvent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-ethyl 2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone derivative, while reduction could produce a thioether.

Scientific Research Applications

The compound (E)-ethyl 2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate has garnered attention in various scientific fields due to its potential applications in medicinal chemistry and pharmacology. This article explores its applications, supported by relevant case studies and data.

Anticancer Activity

Recent studies have indicated that compounds similar to This compound possess significant anticancer properties. For instance, research has shown that benzothiazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The presence of the sulfamoyl group may enhance the compound's ability to interact with biological targets involved in cancer progression.

Anti-inflammatory Properties

The compound’s structural features suggest potential anti-inflammatory effects. Compounds with similar thiazole structures have been documented to exhibit activity against inflammatory pathways, making this compound a candidate for further exploration in treating inflammatory diseases.

Lipid Metabolism Modulation

Research has identified heterocyclic compounds as modulators of lipid synthesis, which is crucial for managing metabolic disorders such as obesity and diabetes. The specific interactions of this compound with lipid metabolic pathways could provide insights into its therapeutic potential in metabolic syndromes.

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, derivatives of thiazole were synthesized and tested against various cancer cell lines. The results indicated that the compounds exhibited IC50 values in the low micromolar range, demonstrating potent anticancer activity. The study highlighted the importance of the sulfamoyl group in enhancing bioactivity.

Case Study 2: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory properties of thiazole derivatives, including those related to the compound . The research demonstrated that these compounds could significantly reduce pro-inflammatory cytokine levels in vitro, suggesting a mechanism that warrants further investigation for therapeutic applications.

Mechanism of Action

The mechanism of action of (E)-ethyl 2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-[4-(diethylsulfamoyl)benzoyl]imino-3-methyl-1,3-benzothiazole-6-carboxylate

  • Key Difference : Replacement of the N,N-dimethylsulfamoyl group with N,N-diethylsulfamoyl ().
  • Altered pharmacokinetics due to enhanced lipophilicity.
  • Molecular Weight : Higher by 28 g/mol compared to the dimethyl analog.

Ethyl 2-imino-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate

  • Key Difference : Absence of the 4-(N,N-dimethylsulfamoyl)benzoyl moiety ().
  • Impact: Simplified structure with reduced molecular weight (MW ≈ 278 g/mol vs. ~480 g/mol for the target compound).

Ethyl 2-(4-carboxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate

  • Key Features ():
    • Thiazolo[3,2-a]pyrimidine core instead of benzothiazole.
    • Carboxybenzylidene and phenyl substituents.
  • Comparison :
    • Higher molecular complexity (MW = 521.58 g/mol) due to the fused pyrimidine ring.
    • Presence of a free carboxylic acid group (unlike the ester in the target compound) may enhance aqueous solubility.

Structural and Functional Group Analysis

Compound Core Structure Substituents Molecular Weight (g/mol) Key Functional Groups
Target compound Benzothiazole 4-(N,N-dimethylsulfamoyl)benzoyl, ethyl ester ~480 Sulfamoyl, ester, imino
Ethyl 2-[4-(diethylsulfamoyl)benzoyl]imino-3-methyl-1,3-benzothiazole-6-carboxylate Benzothiazole 4-(N,N-diethylsulfamoyl)benzoyl, ethyl ester ~508 Sulfamoyl (diethyl), ester, imino
Ethyl 2-imino-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate Benzothiazole None (core structure only) ~278 Ester, imino
Thiazolo[3,2-a]pyrimidine derivative () Thiazolo-pyrimidine Carboxybenzylidene, phenyl, ethyl ester 521.58 Carboxylic acid, ester, ketone

Chemoinformatic Similarity Analysis

Using binary fingerprint-based similarity coefficients ():

  • Tanimoto Coefficient (Tc): The target compound and its diethyl analog () likely exhibit high Tc values (>0.85) due to identical core structures and minor substituent differences.
  • Dice Coefficient : May highlight shared pharmacophoric features (e.g., sulfamoyl groups) with triazine-based sulfonylureas (), though core structures differ significantly.

Biological Activity

(E)-ethyl 2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its structure, synthesis, biological activity, and relevant case studies.

Structural Characteristics

The compound has a complex structure characterized by the following:

  • Molecular Formula : C20H22N4O7S3
  • Molecular Weight : 526.6 g/mol
  • IUPAC Name : Ethyl 2-[2-[4-(dimethylsulfamoyl)benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate

This structure includes a benzothiazole moiety, which is known for its diverse biological activities.

Antitumor Activity

Research indicates that derivatives of benzothiazoles exhibit significant antitumor properties. For instance, compounds similar to this compound have shown promising results in inhibiting the growth of various cancer cell lines.

Case Study: Antitumor Efficacy

A study highlighted the effectiveness of benzothiazole derivatives against human breast cancer cell lines, demonstrating nanomolar activity. The structure-activity relationship (SAR) studies indicated that modifications to the benzothiazole core could enhance selectivity and potency against specific tumor types .

The proposed mechanism of action for this class of compounds includes:

  • Inhibition of Cell Proliferation : Compounds have been shown to induce apoptosis in cancer cells.
  • Targeting Specific Pathways : Some derivatives inhibit key signaling pathways involved in tumor growth and metastasis.
  • Selective Cytotoxicity : Certain compounds exhibit selective toxicity towards tumorigenic cells while sparing normal cells .

Other Biological Activities

Beyond antitumor effects, benzothiazole derivatives have demonstrated:

  • Antibacterial Properties : In vitro studies have shown efficacy against various bacterial strains.
  • Antifungal and Antiprotozoal Effects : These compounds have also been tested against fungal and protozoal infections with varying degrees of success .

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process often includes:

  • Formation of the benzothiazole ring.
  • Introduction of the sulfamoyl group.
  • Coupling with appropriate acylating agents to yield the final product.

Synthetic Pathway Example

StepReaction TypeReagents UsedProduct
1CyclizationBenzene derivative + thioketoneBenzothiazole
2Sulfonamide FormationSulfanilamide + acyl chlorideSulfamoyl derivative
3CouplingAmine + carboxylic acid derivativeFinal compound

Research Findings

Recent studies have focused on optimizing the pharmacological profiles of benzothiazole derivatives through various modifications. The results indicate that:

  • Substituents on the benzothiazole ring can significantly enhance biological activity.
  • Certain configurations lead to improved solubility and bioavailability, crucial for therapeutic applications .

Summary of Findings

PropertyObserved Effect
Antitumor ActivityPotent against breast and colon cancer cell lines
Antibacterial ActivityEffective against Gram-positive bacteria
SelectivityHigher toxicity towards cancer cells compared to normal cells

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.